Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

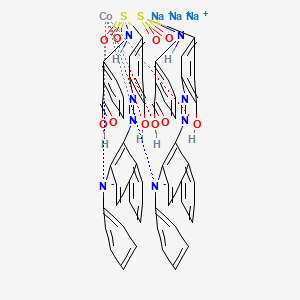

Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) is a complex organic compound with a molecular formula of C58H42CoN8Na3O10S2 and a molecular weight of 1203.00 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) involves multiple steps, including the diazotization of aromatic amines and subsequent coupling reactions. The process typically begins with the diazotization of 4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]aniline, followed by coupling with sulfonated aromatic compounds under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, crystallization, and drying processes to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.

Reduction: Reduction reactions can alter the azo groups, affecting the color properties of the compound.

Substitution: The sulfonyl and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various cobalt complexes, modified azo compounds, and substituted derivatives with altered physical and chemical properties .

Scientific Research Applications

Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) has several scientific research applications:

Chemistry: Used as a complexing agent in coordination chemistry studies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

Industry: Widely used as a dye and pigment in textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) involves its ability to form stable complexes with various metal ions, particularly cobalt. The compound interacts with molecular targets through coordination bonds, affecting the electronic and structural properties of the target molecules. This interaction can influence various biochemical pathways, leading to its observed biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

- Trisodium bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonato(3-)]cobaltate(3-)

- Trisodium bis[2-[[2,4-dihydroxy-3-[(2-methyl-4-sulphophenyl)azo]phenyl]azo]benzoato(3-)]chromate(3-)

- Cobaltate(3-), bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthalenyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]-, trisodium

Uniqueness

Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to form stable complexes with cobalt ions makes it particularly valuable in various industrial and research applications .

Biological Activity

Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) is a complex organic compound known for its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C58H42CoN8Na3O10S2+, with a molecular weight of approximately 1203.0 g/mol. It is characterized by a cobalt ion coordinated with bis(2-((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoate groups, which play a crucial role in its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 82556-12-5 |

| Molecular Formula | C58H42CoN8Na3O10S2+ |

| Molecular Weight | 1203.0 g/mol |

| IUPAC Name | Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) |

The biological activity of Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) primarily involves its ability to form stable complexes with metal ions, particularly cobalt. This interaction can influence various biochemical pathways, including:

- Antioxidant Activity : The compound has demonstrated potent in vitro antioxidant properties, which may protect cells from oxidative stress and damage.

- Metal Ion Coordination : The coordination with cobalt ions can affect the electronic properties of target molecules, potentially modulating enzymatic activities.

- Cell Signaling : The compound may interact with specific receptors or signaling pathways, influencing cellular responses.

Antioxidant Activity

Several studies have reported the antioxidant potential of similar azo compounds. For instance, compounds with similar structural motifs have shown significant scavenging activity against free radicals, thereby reducing oxidative stress in cellular models . The antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Inhibition of Enzymatic Activity

Research suggests that cobalt complexes can inhibit certain enzymatic activities. For example, cobalt-based compounds have been shown to affect the activity of metalloproteins and enzymes involved in cellular metabolism . The specific impact of Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) on enzymatic pathways requires further investigation.

Case Studies and Research Findings

- In Vitro Studies : A study involving similar azo compounds demonstrated their ability to scavenge free radicals effectively, indicating potential therapeutic applications in oxidative stress-related conditions .

- Cytotoxicity Assays : Preliminary cytotoxicity assays have shown that cobalt complexes can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy .

- Vasodilatory Effects : Research on related compounds has indicated that they may exhibit vasodilatory effects through the activation of specific receptors, which could be beneficial in treating cardiovascular diseases .

Properties

CAS No. |

82556-12-5 |

|---|---|

Molecular Formula |

C58H42CoN8Na3O10S2+ |

Molecular Weight |

1203.0 g/mol |

IUPAC Name |

trisodium;[1-[[5-[(2-carboxyphenyl)sulfamoyl]-2-hydroxyphenyl]diazenyl]naphthalen-2-yl]-phenylazanide;cobalt |

InChI |

InChI=1S/2C29H22N4O5S.Co.3Na/c2*34-27-17-15-21(39(37,38)33-24-13-7-6-12-23(24)29(35)36)18-26(27)31-32-28-22-11-5-4-8-19(22)14-16-25(28)30-20-9-2-1-3-10-20;;;;/h2*1-18,33H,(H3,30,31,32,34,35,36);;;;/q;;;3*+1/p-2 |

InChI Key |

VHYMEDYKZDLQOB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.